N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea
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Overview
Description
N’-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This condensation reaction is typically carried out under mild conditions using solvents such as dimethyl formamide. Another approach involves the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as coupling agents .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs large-scale synthetic techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods are designed to enhance yield and reduce reaction times, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: N’-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the benzothiazole moiety and the dimethylurea group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines and thiols, which react with the benzothiazole ring under basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols .
Scientific Research Applications
N’-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antibacterial and antifungal agent . In medicine, benzothiazole derivatives have shown promise as anticancer agents, with some compounds exhibiting selective cytotoxicity against tumor cells . Additionally, these compounds are used in the development of new materials with unique optical and electronic properties .
Mechanism of Action
The mechanism of action of N’-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes such as ubiquitin ligase and phospholipase A2, which play crucial roles in cellular processes . The compound’s ability to modulate these targets can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N’-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea include other benzothiazole derivatives such as N-(1,3-benzothiazol-2-yl)-arylamides and N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide .
Uniqueness: What sets N’-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of the dimethylurea group, in particular, enhances its solubility and stability, making it a valuable compound for various applications .
Properties
CAS No. |
85742-61-6 |
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Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[3-(1,3-benzothiazol-2-yloxy)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C16H15N3O2S/c1-19(2)15(20)17-11-6-5-7-12(10-11)21-16-18-13-8-3-4-9-14(13)22-16/h3-10H,1-2H3,(H,17,20) |
InChI Key |
BFKPBWXVSFMCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)OC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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